molecular formula C11H15ClN2O B1479725 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2092462-53-6

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479725
CAS No.: 2092462-53-6
M. Wt: 226.7 g/mol
InChI Key: CBLQJVMLWSZCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a sophisticated bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. This molecule features a pyrano[4,3-c]pyrazole core, a scaffold recognized in research for its potential biological activities . The structure incorporates a reactive chloromethyl group at the 3-position, which serves as a versatile handle for further synthetic elaboration, allowing researchers to create amide, alkyl, and other derivatives through nucleophilic substitution. The cyclopropylmethyl substituent on the pyrazole nitrogen may influence the compound's electronic properties and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. Pyrazole derivatives, including fused systems like this one, are known to exhibit a rich chemistry dominated by tautomerism, where the molecule can exist in different structural forms that interconvert easily. This phenomenon can significantly impact the compound's reactivity and interaction with biological targets, a key consideration for researchers in hit-to-lead optimization campaigns . The primary application of this reagent is as a key intermediate in the synthesis of more complex, pharmaceutically relevant heterocyclic systems. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(chloromethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQJVMLWSZCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The preparation of such fused heterocyclic compounds typically follows these key steps:

  • Construction of the pyrazole core and the fused tetrahydropyran ring.
  • Introduction of the cyclopropylmethyl substituent via nucleophilic substitution or alkylation.
  • Installation of the chloromethyl group through halogenation or substitution reactions.

Several methods have been documented for related pyrazole derivatives, which can be adapted or optimized for this specific compound.

Alkylation with Cyclopropylmethyl Halides

A common strategy to introduce the cyclopropylmethyl group involves alkylation using cyclopropylmethyl bromide or chloride under basic conditions. The following table summarizes typical reaction conditions and yields from related experimental data:

Yield (%) Base Used Solvent Temperature Reaction Time Notes
56 Sodium hydride N,N-Dimethylformamide (DMF) 0 °C to RT 18 h Dropwise addition of 1-(bromomethyl)cyclopropane; quenching with NaHCO3; purification by silica gel chromatography
79 Potassium carbonate DMF Room temp 16 h Stirred with (bromomethyl)cyclopropane; extraction and column chromatography; 79% yield
81 Sodium hydride DMF 0 °C to RT 2 h (microwave irradiation) Microwave-assisted alkylation of benzyl 3-hydroxypyrrolidine-1-carboxylate; 81% yield
47 Sodium hydroxide DCM/Water 20 °C 16 h Phase transfer catalysis with aliquat; extraction and chromatography; moderate yield

These methods highlight the efficiency of using strong bases like sodium hydride or potassium carbonate in polar aprotic solvents such as DMF to promote nucleophilic substitution of the halide by the pyrazole nitrogen or oxygen nucleophiles.

Introduction of the Chloromethyl Group

The chloromethyl substituent can be introduced by halogenation of a hydroxymethyl precursor or by direct substitution using chloromethyl reagents. Literature indicates that chloromethylation often requires careful control to avoid over-chlorination or polymerization.

Representative Preparation Procedure (Adapted from Related Pyrazole Syntheses)

Step 1: Formation of the Pyrazole Core and Fused Ring

  • Starting from appropriate substituted hydrazines and ketoesters or ketoaldehydes, the pyrazole ring is constructed via condensation and cyclization.
  • The tetrahydropyrano ring is formed through intramolecular cyclization, often under acidic or basic catalysis.

Step 2: Alkylation with Cyclopropylmethyl Halide

  • The pyrazole intermediate is treated with cyclopropylmethyl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate in DMF.
  • Reaction is typically carried out at 0 °C to room temperature for 16–18 hours.
  • The reaction mixture is quenched, extracted, dried, and purified by silica gel chromatography.

Step 3: Chloromethylation

  • The hydroxymethyl derivative (if prepared) is subjected to chlorination using reagents such as thionyl chloride or chloromethyl methyl ether under controlled temperature.
  • Purification involves extraction and chromatographic techniques.

Data Table Summarizing Key Experimental Findings

Step Reagents/Conditions Yield (%) Purification Method Reference
Pyrazole core synthesis Condensation of hydrazine with ketoester Variable Recrystallization/Chromatography General literature
Cyclopropylmethyl alkylation Cyclopropylmethyl bromide, NaH or K2CO3, DMF, 0 °C to RT, 16-18 h 56–81 Silica gel chromatography
Chloromethylation Thionyl chloride or chloromethyl ether, controlled temp Not explicitly reported Extraction and chromatography Inferred from related methods

Analytical Characterization and Quality Control

  • Mass spectrometry (e.g., LRMS, GC-MS) confirms molecular weight and purity.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is used to verify substitution patterns and ring integrity.
  • Chromatographic purity is assessed by HPLC or TLC.

Summary and Expert Recommendations

  • The most reliable preparation method for the cyclopropylmethyl substitution on the pyrazole ring involves alkylation using cyclopropylmethyl bromide with sodium hydride or potassium carbonate in DMF at mild temperatures.
  • Chloromethylation requires careful selection of chlorinating agents to avoid side reactions.
  • Purification by silica gel chromatography is effective in isolating the target compound with good yields (typically 56–81% for alkylation steps).
  • Microwave irradiation can enhance reaction rates and yields in some alkylation steps.
  • Further optimization may involve exploring phase transfer catalysis or alternative solvents to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the pyrazole ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products may include hydroxylated or carboxylated derivatives.

    Reduction Reactions: Products include reduced forms of the pyrazole ring or the cyclopropylmethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrano[4,3-c]pyrazole exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been attributed to its interaction with cellular pathways involved in proliferation and apoptosis. For example, compounds with similar structures have shown effectiveness against breast and lung cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .

Antimicrobial Properties
Research has also highlighted the antimicrobial activity of 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole. In vitro studies demonstrated that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel agrochemicals. Its potential use as a pesticide has been explored in several studies where it demonstrated efficacy against common agricultural pests. The compound's ability to affect the nervous systems of insects suggests a mode of action similar to that of established insecticides .

Materials Science

Polymer Synthesis
In materials science, the compound has been investigated for its role in synthesizing new polymeric materials. Its chloromethyl group can participate in cross-linking reactions that enhance the mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial uses .

Table 1: Summary of Research Findings

Application AreaStudy FocusKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines; effective against breast and lung cancer
Antimicrobial PropertiesInhibits growth of bacteria and fungi; disrupts cell membranes
AgrochemicalsPesticide DevelopmentEffective against agricultural pests; affects insect nervous systems
Materials SciencePolymer SynthesisEnhances mechanical properties through cross-linking reactions

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Ring System Pharmacological Notes Reference(s)
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole -CH₂Cl (C3), -CH₂C₃H₅ (C2) Pyrano[4,3-c]pyrazole Potential anticancer activity; commercial availability
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothio pyrano[4,3-c]pyrazole -CH₂Cl (C3), -CH₂CH(CH₃)₂ (C2); S -atom Thiapyrano[4,3-c]pyrazole Enhanced lipophilicity; altered metabolic stability
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate -COOEt (C3), -CH₃ (C2) Pyrano[4,3-c]pyrazole Ester group enables prodrug strategies
3-(Aminomethyl)-2-(cyclopropylmethyl)-tetrahydrothio pyrano[4,3-c]pyrazole 5,5-dioxide -CH₂NH₂ (C3), -CH₂C₃H₅ (C2); S=O₂ Thiapyrano[4,3-c]pyrazole sulfone Increased polarity; potential CNS activity
Pyrano[2,3-c]pyrazole derivatives Variable substituents Pyrano[2,3-c]pyrazole Well-studied for antimicrobial/anti-inflammatory effects

Key Structural and Functional Differences:

Ring System Variations: The pyrano[4,3-c]pyrazole scaffold (as in the target compound) is less common than pyrano[2,3-c]pyrazole isomers but offers distinct electronic and steric properties due to the fused ring junction .

Substituent Effects :

  • The chloromethyl group (-CH₂Cl) in the target compound is a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines or thiols) .
  • Cyclopropylmethyl (-CH₂C₃H₅) introduces ring strain, which may enhance binding affinity to hydrophobic enzyme pockets compared to bulkier isopropyl groups .

Pharmacological Implications: The target compound’s chloromethyl and cyclopropylmethyl groups are hypothesized to synergize in disrupting microtubule assembly, a mechanism observed in related pyranopyrazole-based anticancer agents . Thiapyrano[4,3-c]pyrazole sulfones (e.g., compound from ) exhibit reduced cytotoxicity compared to chloromethyl analogs, likely due to decreased electrophilicity .

Reactivity Trends:

  • Chloromethyl derivatives undergo nucleophilic substitution (e.g., with amines to form aminomethyl analogs) more readily than ester or sulfone-containing analogs .
  • Cyclopropylmethyl groups resist oxidative metabolism better than linear alkyl chains, improving pharmacokinetic stability .

Biological Activity

The compound 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}ClN3_{3}O
  • Molecular Weight : 251.70 g/mol

The unique structure of this compound, featuring a tetrahydropyrano and pyrazole moiety, contributes to its biological activities. The presence of the chloromethyl group is particularly significant for its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various fungi and bacteria. Specifically, compounds with a similar structural framework to this compound have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds related to this compound have shown efficacy in reducing inflammation markers such as TNF-α and IL-6 in vitro . These findings suggest potential applications in treating inflammatory diseases.

Analgesic Properties

The analgesic effects of pyrazole derivatives have been well-documented. Research has indicated that compounds with similar structures can alleviate pain by modulating pathways involved in pain perception . The specific mechanisms often involve inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Cyclopropyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Chloromethyl Group : Increases reactivity and facilitates interactions with nucleophiles in biological systems.
  • Pyrazole Core : Known for its ability to engage in hydrogen bonding and π-π stacking interactions with various biomolecules.

Case Studies

  • In vitro Studies : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that modifications at the 3-position significantly enhanced activity against inflammation-related markers .
  • Antimicrobial Testing : In a comparative study of pyrazole derivatives against bacterial strains, compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(chloromethyl)-2-(cyclopropylmethyl)-tetrahydropyrano[4,3-c]pyrazole?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using pyrazolone derivatives as starting materials. Aqueous media under catalyst-free or catalyzed conditions (e.g., base, acid, or nanoparticles) are preferred for green synthesis . For example, cyclopropane ring formation may involve alkylation of pyrazole precursors with cyclopropylmethyl halides, followed by cyclization. Reaction optimization should focus on solvent choice (e.g., water or ethanol) and temperature control to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and pyranopyrazole backbone vibrations .
  • 1H/13C NMR : Assign signals for the chloromethyl (-CH2Cl) and cyclopropylmethyl groups. The cyclopropane protons typically appear as multiplets in the δ 0.5–1.5 ppm range .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydropyrano ring conformation and substituent orientation .

Q. How can solubility and stability challenges be addressed during experimental handling?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) or aqueous-organic mixtures. Adjust pH if the compound contains ionizable groups .
  • Stability : Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. How can regioselectivity in cyclopropane ring formation be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl2) to direct cyclization. Nanoparticle catalysts (e.g., Au/TiO2) may enhance selectivity .
  • Kinetic Control : Use low temperatures (-10°C to 0°C) to favor the desired regioisomer. Monitor reaction progress via LC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for pyrano[4,3-c]pyrazole derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and compound concentrations.
  • SAR Analysis : Compare substituent effects (e.g., chloromethyl vs. methyl groups) on bioactivity. Molecular docking can predict binding affinity to targets like cyclooxygenase (COX) .

Q. How to design in vitro assays to evaluate the compound’s pharmacological potential?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., COX for anti-inflammatory activity) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., indomethacin for COX inhibition).
  • Cytotoxicity Screening : Use MTT assays on human fibroblasts to establish therapeutic indices .

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved for stereoisomers?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and NOESY to assign coupling patterns and spatial proximities. HSQC confirms carbon-proton correlations .
  • Chiral Chromatography : Separate enantiomers using a Chiralpak® column and compare retention times with racemic standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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